Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Description
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-5-27-19(25)16(23)21-17-13(18(24)26-4)11(3)14(28-17)15(22)20-12-9-7-6-8-10(12)2/h6-9H,5H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
NYBJZNKROQHYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Microwave Acceleration : Traditional Gewald reactions require 4–48 hours, but microwave irradiation reduces the time to 2–10 minutes while improving yields (75–90%). For example, heating at 50°C under microwave conditions with triethylamine in methanol achieves rapid cyclization.
-
Solvent and Base : Methanol or ethanol with secondary amines (e.g., morpholine) are optimal for stabilizing intermediates and facilitating sulfur addition.
Table 1: Gewald Reaction Parameters for Intermediate 2-Amino-4-methyl-5-methoxycarbonylthiophene-3-carboxylate
| Parameter | Value/Detail |
|---|---|
| Ketone | Methyl acetoacetate |
| Nitrile | Methyl cyanoacetate |
| Base | Morpholine (1.0 equiv) |
| Solvent | Methanol |
| Temperature | 50°C (microwave) |
| Time | 10 minutes |
| Yield | 85% |
Selective Hydrolysis of the 5-Position Ester
The 5-methoxycarbonyl group introduced during the Gewald reaction is selectively hydrolyzed to a carboxylic acid to enable subsequent carbamoylation. Hydrolysis is achieved using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 0–5°C for 2 hours, preserving the methyl ester at position 3.
Mechanistic Considerations
The steric accessibility of the 5-position ester allows selective hydrolysis under mild conditions. The 3-position ester remains intact due to steric shielding by the adjacent methyl group.
Table 2: Hydrolysis Conditions and Outcomes
| Parameter | Value/Detail |
|---|---|
| Reagent | LiOH (2.0 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 0–5°C |
| Time | 2 hours |
| Yield | 92% |
Carbamoylation at the 5-Position
The carboxylic acid intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 1 hour. The acid chloride is then reacted with 2-methylaniline in the presence of triethylamine to form the carbamoyl group.
Reaction Pathway
-
Acid Chloride Formation :
-
Amidation :
Table 3: Carbamoylation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reagent (acid chloride) | SOCl₂ (3.0 equiv) |
| Solvent | DCM |
| Temperature | Reflux (40°C) |
| Time | 1 hour |
| Amine | 2-Methylaniline (1.2 equiv) |
| Base | Triethylamine (3.0 equiv) |
| Yield | 88% |
Acylation of the 2-Amino Group
The 2-amino group of the thiophene core is acylated with 2-ethoxy-2-oxoacetyl chloride in DCM at 0°C for 4 hours. Triethylamine neutralizes HCl, driving the reaction to completion.
Key Considerations
-
Temperature Control : Low temperatures (0°C) prevent side reactions such as over-acylation or ester hydrolysis.
-
Stoichiometry : A slight excess of acyl chloride (1.5 equiv) ensures complete conversion.
Table 4: Acylation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Acylating Agent | 2-Ethoxy-2-oxoacetyl chloride (1.5 equiv) |
| Solvent | DCM |
| Temperature | 0°C |
| Time | 4 hours |
| Base | Triethylamine (2.0 equiv) |
| Yield | 80% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 4H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, CO₂CH₃), 2.40 (s, 3H, Ar-CH₃), 2.35 (s, 3H, C4-CH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural features of this compound may enhance its efficacy against specific cancer types, making it a candidate for further pharmacological studies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.
Biological Studies
Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Enzymatic pathways involved in disease mechanisms can be targeted to develop therapeutic agents. For instance, the compound's ability to inhibit specific enzymes related to metabolic disorders could lead to new treatments for conditions such as diabetes or obesity.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Synthetic Applications
Building Block in Organic Synthesis
The unique functional groups present in this compound make it a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability under various conditions allow chemists to explore diverse synthetic routes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations lower than conventional antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to reduced substrate conversion rates by over 50%. |
| Study 4 | Neuroprotective Effects | Showed protective effects on neuronal cells against oxidative stress-induced damage, with a reduction in apoptotic markers by 30%. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the amino and carbamoyl groups, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Research Findings and Limitations
- Gaps in Data: No direct biological data exists for the target compound.
- Contradictions : While fluorinated analogs in improve metabolic stability, ester groups (as in the target compound) may increase susceptibility to hydrolysis, reducing half-life .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, and what critical parameters influence yield?
- Methodology : The Gewald reaction is a foundational approach for synthesizing substituted thiophene carboxylates. Key steps include cyclization of ketones with sulfur and ethyl cyanoacetate derivatives in the presence of a base (e.g., triethylamine) to form the thiophene core . Post-functionalization via carbamoylation or acylation (e.g., using 2-ethoxy-2-oxoacetyl chloride) requires controlled anhydrous conditions to avoid hydrolysis. Solvent selection (e.g., DMF or DCM) and reaction temperature (typically 60–80°C) significantly impact intermediate stability and final yield .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : High-resolution NMR (¹H/¹³C) is critical for verifying substituent positions and detecting impurities. For example, the methyl group at position 4 of the thiophene ring typically resonates at δ 2.1–2.3 ppm, while the carbamoyl proton appears as a broad singlet near δ 9.5 ppm .
- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. Discrepancies in bond angles (e.g., C–S–C in the thiophene ring) or torsional strain in the carbamoyl group can indicate structural distortions .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures purity >95% .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology :
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to mitigate skin/eye irritation risks. The compound’s thiocarbonyl group may cause respiratory sensitization .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodology :
- Computational Validation : Optimize the structure using DFT (e.g., B3LYP/6-31G*) and compare calculated NMR chemical shifts with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) can identify rotational barriers in the carbamoyl or ethoxycarbonyl groups, explaining split peaks .
Q. What experimental designs are optimal for evaluating the biological activity of this thiophene derivative in pharmacological studies?
- Methodology :
- In Vitro Assays : Use a split-plot design with dose-response curves (1 nM–100 μM) to test enzyme inhibition (e.g., kinase assays). Include positive controls (e.g., staurosporine) and replicate plates to account for batch variability .
- Structure-Activity Relationships (SAR) : Functionalize the thiophene core at positions 2 and 5 with bioisosteres (e.g., replacing the 2-methylphenyl carbamoyl with a pyridyl group) to assess pharmacophore requirements .
Q. What methodologies assess the environmental stability and degradation pathways of this compound in aquatic and soil systems?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS. The ethoxycarbonyl group is prone to base-catalyzed hydrolysis, yielding carboxylic acid derivatives .
- Soil Microcosms : Use OECD Guideline 307 to evaluate aerobic/anaerobic biodegradation. Quantify metabolites (e.g., thiophene-3-carboxylic acid) via GC-MS and assess ecotoxicity using Daphnia magna assays .
Q. What strategies are effective for functionalizing the thiophene core to enhance bioactivity?
- Methodology :
- Electrophilic Substitution : Introduce halogens (e.g., Cl or Br) at position 5 via in situ generation of bromine radicals, enhancing binding to hydrophobic enzyme pockets .
- Cross-Coupling : Use Suzuki-Miyaura reactions to replace the 2-methylphenyl group with aryl boronic acids, improving solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
